molecular formula C29H50O6Si B588430 (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol CAS No. 83274-68-4

(3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol

Cat. No. B588430
CAS RN: 83274-68-4
M. Wt: 522.798
InChI Key: ZIXYSUPSPWROPS-CKMVDKHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol” is a chemical compound with the molecular formula C29H50O6Si and a molecular weight of 522.7981. It’s not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. Generally, the synthesis of complex organic molecules involves multiple steps, each requiring specific reagents and conditions. Without specific information, it’s difficult to provide an accurate synthesis analysis.



Molecular Structure Analysis

The molecular structure of a compound can often be predicted based on its molecular formula, but without specific information or an experimental structure determination, it’s difficult to provide an accurate structure analysis for this compound.



Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide an accurate analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Metabolic Pathways and Identification

Research has identified highly polar, unconjugated metabolites of tetrahydrocortisol and tetrahydrocortisone in the urine of newborn baboons, indicating an alternative pathway for cortisol metabolism in the perinatal period. These metabolites have distinct structural features, including a hydroxyl of unknown orientation at C-7, a 3alpha-hydroxyl, and a dihydroxyacetone side chain, differing from each other by the presence of oxo or hydroxyl functions at C-11. This suggests that (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol could play a role in similar metabolic pathways in humans or other species (Pepe & Ownsley, 1978).

GABA(A) Receptor Modulation

Another study investigated the GABA(A) receptor activity of 3alpha,5beta-reduced cortisol, finding it to act as an antagonist to muscimol-stimulated chloride flux, in contrast to its progesterone and deoxycorticosterone derivatives which are potent positive modulators. This suggests a potential application in modulating GABAergic activity through cortisol metabolism, implicating (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol as a candidate for further research in neurological contexts (Penland & Morrow, 2004).

Steroid Metabolism in Neonates

Research on the urinary excretion of steroids in neonates with 21-hydroxylase deficiency has identified new glucocorticoid metabolites with extensive reductions and hydroxylations, suggesting complex steroid metabolism pathways in neonates. This might provide insights into the applications of (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol in studying or modulating neonatal steroid metabolism (Taylor, Curnow, & Shackleton, 1978).

Safety And Hazards

As this compound is intended for research use only1, it should be handled with appropriate safety precautions. However, specific safety and hazard information was not available in the search results.


Future Directions

The future directions for research on this compound would depend on the results of initial studies. As I couldn’t find specific information on this compound, it’s difficult to predict future research directions.


properties

IUPAC Name

[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-23,25,31,33H,9-17H2,1-8H3/t19-,20-,21+,22+,23+,25-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXYSUPSPWROPS-CKMVDKHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747256
Record name [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

CAS RN

83274-68-4
Record name [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.